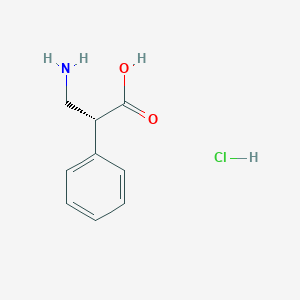
(R)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid
Vue d'ensemble
Description
®-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its role in protecting amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ®-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid typically involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using reagents like trifluoroacetic acid or oxalyl chloride.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Though less common, these reactions can modify the side chains of the amino acid moiety.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide under mild conditions.
Major Products
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
®-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. The deprotection step, which removes the Boc group, is crucial for the final stages of peptide synthesis. The molecular targets and pathways involved include interactions with various reagents and catalysts used in the deprotection and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2,4-dimethylpentanoic acid: Lacks the Boc protecting group, making it more reactive.
®-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid: Similar structure but with a different side chain.
®-2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid: Another Boc-protected amino acid with a simpler structure.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is unique due to its specific structure, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are essential .
Propriétés
IUPAC Name |
(2R)-2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOVBMLJVOOBQA-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@](C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221649 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393524-04-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-D-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393524-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate 1,1-Dioxide](/img/structure/B3237569.png)
![Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B3237571.png)





![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B3237615.png)


![3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3237639.png)


